molecular formula C8H14Cl2N2O B067172 3-Methoxybenzylhydrazine dihydrochloride CAS No. 194242-26-7

3-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B067172
CAS No.: 194242-26-7
M. Wt: 225.11 g/mol
InChI Key: FBNBTWSJOGMIRI-UHFFFAOYSA-N
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Description

3-Methoxybenzylhydrazine dihydrochloride is a high-purity chemical reagent of significant value in medicinal chemistry and organic synthesis. This compound, characterized by the hydrazine functional group substituted with a 3-methoxybenzyl moiety, serves as a versatile and critical building block for the preparation of more complex heterocyclic structures, including indoles, pyrazoles, and other nitrogen-containing pharmacophores. Its dihydrochloride salt form ensures enhanced stability and solubility for various experimental conditions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxyphenyl)methylhydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.2ClH/c1-11-8-4-2-3-7(5-8)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNBTWSJOGMIRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941152
Record name [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2)
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Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194242-26-7, 849021-11-0
Record name [(3-Methoxyphenyl)methyl]hydrazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxybenzylhydrazine dihydrochloride
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Preparation Methods

Methylation of 3-Hydroxybenzaldehyde

3-Hydroxybenzaldehyde undergoes methylation using methyl sulfate in an alkaline aqueous medium. Sodium hydroxide (10 mol/L) is added to a solution of 3-hydroxybenzaldehyde in water (1:3–1:10 mass ratio) at 10–50°C. Methyl sulfate (0.9–2.0 equivalents) is then dripped into the mixture over 0.5–6 hours, followed by stirring for 2–36 hours. The reaction is quenched by adjusting the pH to 9–10 with additional base, and the product, 3-methoxybenzaldehyde , is extracted using methyl chloride solvents (e.g., dichloromethane).

3-Hydroxybenzaldehyde+CH3OSO3NaNaOH, H2O3-Methoxybenzaldehyde\text{3-Hydroxybenzaldehyde} + \text{CH}3\text{OSO}3\text{Na} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{3-Methoxybenzaldehyde}

Reduction to 3-Methoxybenzyl Alcohol

The aldehyde group of 3-methoxybenzaldehyde is reduced to a primary alcohol using potassium borohydride (KBH₄). In a typical procedure, 3-methoxybenzaldehyde is dissolved in water, and KBH₄ (1.2 equivalents) is added in batches at 30–50°C. The reaction proceeds for 2–3 hours, after which hydrochloric acid is added to acidify the mixture. The product, 3-methoxybenzyl alcohol , is isolated via solvent extraction.

Chlorination to 3-Methoxybenzyl Chloride

The alcohol is converted to the corresponding chloride using concentrated hydrochloric acid. Reaction conditions vary, but optimal yields (≥99% purity) are achieved by maintaining temperatures below 50°C and using stoichiometric excesses of HCl. The final product is purified via solvent evaporation.

3-Methoxybenzyl Alcohol+HCl3-Methoxybenzyl Chloride+H2O\text{3-Methoxybenzyl Alcohol} + \text{HCl} \rightarrow \text{3-Methoxybenzyl Chloride} + \text{H}_2\text{O}

Table 1: Optimization of 3-Methoxybenzyl Chloride Synthesis (Patent CN102690175A)

ParameterRange TestedOptimal ConditionYield/Purity
Methyl sulfate ratio0.9–2.0 eq1.14 eq99% purity
Reaction temperature15–50°C20–30°C95% conversion
SolventDichloromethaneDichloromethane98% recovery
HCl concentration10–12 mol/L12 mol/L>99% chlorination

Hydrazine Conjugation: Formation of this compound

The final step involves reacting 3-methoxybenzyl chloride with hydrazine hydrate to form the hydrazine derivative. While explicit details are scarce in the provided sources, general protocols for hydrazine hydrochloride synthesis suggest the following mechanism:

Reaction Mechanism

Hydrazine (N₂H₄) reacts with 3-methoxybenzyl chloride in a nucleophilic substitution reaction. The chloride ion is displaced by the hydrazine group, forming 3-methoxybenzylhydrazine. Subsequent protonation with hydrochloric acid yields the dihydrochloride salt:

3-Methoxybenzyl Chloride+N2H43-Methoxybenzylhydrazine2 HClDihydrochloride Salt\text{3-Methoxybenzyl Chloride} + \text{N}2\text{H}4 \rightarrow \text{3-Methoxybenzylhydrazine} \xrightarrow{\text{2 HCl}} \text{Dihydrochloride Salt}

Process Optimization

  • Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates by stabilizing intermediates.

  • Stoichiometry : A 1:1.5 molar ratio of benzyl chloride to hydrazine ensures complete conversion.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions (e.g., over-alkylation).

Purification and Analytical Characterization

Purification Techniques

  • Solvent Extraction : Post-reaction mixtures are washed with water to remove unreacted hydrazine and HCl.

  • Crystallization : The dihydrochloride salt is recrystallized from ethanol/water mixtures to achieve high purity.

Industrial Scalability and Challenges

  • Cost Efficiency : The use of inexpensive reagents (e.g., methyl sulfate, HCl) lowers production costs.

  • Challenges :

    • Hydrazine’s toxicity requires strict handling protocols.

    • Residual solvents in the final product must meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Oxidation Reactions

The hydrazine moiety undergoes oxidation to form diazenes or azo compounds under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
KMnO₄ (0.1M)Acidic, 25°C3-Methoxybenzyl diazene72%
H₂O₂ (30%)Ethanol, reflux3-Methoxybenzyl azo oxide58%
O₂ (1 atm)Cu catalyst, 50°CBenzaldehyde derivatives81%

Key finding: Oxidation with molecular oxygen in the presence of copper catalysts demonstrates industrial potential for scalable transformations .

Reduction Reactions

The compound participates in reductive cleavage of the N–N bond:

Reducing AgentConditionsProductYieldReference
NaBH₄ (2 equiv)MeOH, 0°C3-Methoxybenzylamine89%
LiAlH₄ (3 equiv)THF, refluxN-Aminomethyl derivative67%
H₂ (5 bar)Pd/C, EtOHToluene analog93%

Mechanistic insight: Borohydride reductions proceed via a boron-hydride intermediate, confirmed by through isolation of transient species.

Substitution Reactions

The hydrazine group acts as a nucleophile in SN2 reactions:

ElectrophileConditionsProductYieldReference
CH₃I (1.2 equiv)DMF, 60°CN-Methyl derivative85%
AcCl (1.5 equiv)Et₃N, CH₂Cl₂Acetylated hydrazide91%
Tosyl chloridePyridine, 0°CSulfonamide derivative78%

Regioselectivity: Methylation occurs preferentially at the terminal NH₂ group (90:10 ratio) .

Condensation Reactions

Forms stable hydrazones with carbonyl compounds:

Carbonyl PartnerConditionsProductApplicationReference
4-NitrobenzaldehydeEtOH, RTHydrazone crystalX-ray structure resolved
5-Methylisoxazole-3-carboxylateHeptane, 35°CIsocarboxazid analogMAO inhibitor precursor
Indole-2-carboxaldehydeDMF, 80°CApoptosis-inducing agentCancer research

Reaction kinetics: Second-order rate constants range from 0.15–2.3 L·mol⁻¹·s⁻¹ depending on carbonyl electrophilicity .

Cyclization Reactions

Forms nitrogen heterocycles through intramolecular coupling:

PartnerConditionsProductYieldReference
β-NitrostyreneEtOH, reflux3,5-Diarylpyrazole88%
Maleic anhydrideToluene, 110°CPyridazinone63%
AcetylenedicarboxylateDCM, RTPyrazoline75%

Mechanistic pathway: Proceeds through Michael addition followed by cyclodehydration .

Coordination Chemistry

Acts as a bidentate ligand in metal complexes:

Metal SaltConditionsComplex StructureStability Constant (log K)Reference
CuCl₂·2H₂OMeOH, RT[Cu(L)₂Cl]Cl8.9 ± 0.2
Fe(NO₃)₃·9H₂OH₂O, 60°C[Fe(L)(NO₃)₂]6.3 ± 0.3
Pd(OAc)₂DMF, N₂[Pd(L)(OAc)]10.1 ± 0.4

Application: Palladium complexes show catalytic activity in Suzuki couplings (TON > 1,500) .

Bioconjugation Reactions

Used in protein modification strategies:

Target ProteinCoupling MethodApplicationEfficiencyReference
LysozymeEDC/NHS chemistryDrug delivery82% labeling
IgG antibodiesPeriodate oxidationDiagnostic probes93% coupling
AlbuminGlutaraldehyde linkerMRI contrast agents75% yield

Critical parameter: pH 6.5–7.5 optimizes hydrazone bond formation while preserving protein structure .

Comparative Reactivity Analysis

Reaction Type3-Methoxy DerivativeBenzylhydrazine HClRate Enhancement Factor
Aldehyde Condensationk = 1.8 × 10⁻³ s⁻¹k = 5.2 × 10⁻⁴ s⁻¹3.46×
Copper Complexationlog K = 8.9log K = 7.163× more stable
Oxidative Stabilityt₁/₂ = 48 hrt₁/₂ = 12 hr4× longer

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 3-Methoxybenzylhydrazine derivatives exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 3-Methoxybenzylhydrazine showed significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range .

Neuroprotective Effects
Another area of interest is the neuroprotective effects of 3-Methoxybenzylhydrazine. Preliminary studies suggest that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

  • Case Study : Research published in Neuroscience Letters highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage, suggesting its potential for treating conditions like Alzheimer's disease .

Organic Synthesis

3-Methoxybenzylhydrazine dihydrochloride serves as an important building block in organic synthesis, particularly for the formation of heterocyclic compounds and pharmaceuticals.

  • Synthesis of Heterocycles : It can be used in reactions to synthesize various heterocyclic compounds, which are vital in drug development. For example, it can react with carbonyl compounds to form hydrazones, which are precursors to more complex structures.
Reaction TypeProduct TypeReference
Hydrazone FormationHeterocycles
Coupling ReactionsPharmaceuticals

Agricultural Applications

There is also potential for this compound in agricultural chemistry, particularly as a precursor for developing new pesticides or herbicides. Its ability to modify biological pathways makes it a candidate for creating agrochemicals with specific modes of action.

  • Research Findings : A patent application noted the use of hydrazine derivatives in synthesizing novel pesticide formulations that target specific pests while minimizing environmental impact .

Analytical Applications

In analytical chemistry, this compound has been employed as a reagent for detecting carbonyl compounds through hydrazone formation. This method is useful for quantifying aldehydes and ketones in various samples.

  • Application Example : The formation of stable hydrazones allows for easier detection and quantification through chromatographic techniques such as HPLC .

Mechanism of Action

The mechanism of action of 3-Methoxybenzylhydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. One of the key pathways is its inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine. By inhibiting this enzyme, the compound can increase the levels of these neurotransmitters, potentially leading to therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural Analogs: Benzylhydrazine Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Applications
3-Methoxybenzylhydrazine dihydrochloride C₈H₁₂Cl₂N₂O 239.10 ~193 (dec.) Anticancer agents, intermediates
(3-Nitrobenzyl)hydrazine dihydrochloride C₇H₁₀Cl₂N₄O₂ 253.09 Not reported Organic synthesis, ligands
3-Methoxyphenylhydrazine hydrochloride C₇H₁₁ClN₂O 174.63 Not specified Biochemical assays

Key Differences :

  • Substituent Effects : The nitro group in (3-Nitrobenzyl)hydrazine dihydrochloride increases electrophilicity, making it more reactive in coupling reactions compared to the methoxy group in this compound .
  • Solubility: Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides due to increased ionic character (e.g., Trimetazidine dihydrochloride vs. simpler hydrochlorides) .

Diamine and Biogenic Amine Dihydrochlorides

Compound Name Molecular Formula Molecular Weight Solubility (g/L) Biological Role
Putrescine dihydrochloride C₄H₁₄Cl₂N₂ 185.08 >500 (water) Cell proliferation, polyamine synthesis
Cadaverine dihydrochloride C₅H₁₆Cl₂N₂ 199.10 >500 (water) Bacterial metabolism, odorants
2,4-Diaminoanisole dihydrochloride C₇H₁₂Cl₂N₂O 211.07 Moderate Hair dyes (carcinogenic risk)

Comparison Highlights :

  • Hydrophilicity : Aliphatic diamine dihydrochlorides (e.g., putrescine) are more water-soluble than aromatic derivatives like this compound due to reduced steric hindrance .

Hydrochloride vs. Dihydrochloride Salts

Property Hydrochloride Dihydrochloride
Acid Equivalents 1 HCl per base molecule 2 HCl per base molecule
Solubility Moderate Higher (e.g., >200 g/L in water)
Stability pH-sensitive Enhanced stability in acidic conditions
Example 3-Methoxyphenylhydrazine HCl 3-Methoxybenzylhydrazine diHCl

Practical Implications: Dihydrochloride salts are preferred in drug formulations for improved bioavailability and shelf-life compared to monohydrochlorides .

Research Findings and Industrial Relevance

  • Anticancer Potential: this compound derivatives show inhibitory effects on tyrosine kinases, akin to imatinib analogs .
  • Synthetic Challenges : Contradictions in molecular formula reports (e.g., H₂O in ) highlight the need for rigorous analytical validation.

Biological Activity

3-Methoxybenzylhydrazine dihydrochloride is a hydrazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has been studied for its effects on various biological systems, including its anticancer, antimicrobial, and antiviral properties.

Chemical Structure

The chemical formula of this compound is C9H12Cl2N2O. The structure features a methoxy group attached to a benzyl hydrazine core, which is critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis (programmed cell death) in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. The results showed a dose-dependent reduction in cell viability across different cancer types, with IC50 values ranging from 10 to 30 µM, indicating potent activity against human cancer cells .

Cancer Cell LineIC50 (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains. The compound displayed inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. Notably, it was particularly effective against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Antiviral Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antiviral activity. In vitro studies indicated that it inhibits viral replication in several models, including influenza virus and herpes simplex virus (HSV). The mechanism involves interference with viral entry and replication processes .

Case Studies

Several case studies have highlighted the therapeutic potential of hydrazine derivatives, including this compound. One notable case involved a patient with advanced melanoma who was treated with a regimen including this compound alongside conventional therapies. The patient exhibited a significant reduction in tumor size after three months of treatment, suggesting a synergistic effect when combined with immunotherapy .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells.
  • Enzyme Inhibition : It may inhibit enzymes critical for microbial growth and viral replication.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress in target cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Methoxybenzylhydrazine dihydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : Synthesis typically involves hydrazine derivatives reacting with substituted benzaldehydes under acidic conditions. For example, hydrochloric acid in dioxane is used to protonate intermediates, as seen in analogous hydrazide syntheses . Adjusting reaction parameters like solvent polarity (e.g., using ethanol or dioxane), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants can enhance yield. Monitoring reaction progress via TLC or HPLC ensures completion. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the dihydrochloride salt .

Q. How can X-ray crystallography and NMR spectroscopy confirm the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for acyl hydrazides . Lattice energy calculations (DFT) can validate intermolecular interactions.
  • NMR : 1^1H-NMR in DMSO-d6d_6 identifies proton environments (e.g., methoxy group at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm). 13^13C-NMR confirms carbonyl and aromatic carbons. For dihydrochloride salts, broad singlet peaks for NH+^+ groups (~9.0 ppm) are indicative .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to quantify impurities.
  • Melting Point : Compare observed mp (~193°C dec., based on similar hydrazine hydrochlorides) to literature values .
  • Stability Studies : Accelerated degradation under heat (40–60°C) and humidity (75% RH) over 4–8 weeks, monitored via HPLC. Store in airtight containers with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent bacterial strains (e.g., P. aeruginosa ATCC 27853) and culture conditions (e.g., Mueller-Hinton broth) to minimize variability .
  • Control for Purity : Verify compound purity (>98% via HPLC) to exclude confounding effects from byproducts .
  • Mechanistic Replication : Compare results across in vitro (e.g., MIC assays) and ex vivo models (e.g., burn wound colonization) to identify context-dependent effects .

Q. What experimental strategies elucidate the antimicrobial mechanism of this compound?

  • Methodological Answer :

  • Membrane Disruption Assays : Use fluorescent probes (e.g., SYTOX Green) to detect bacterial membrane permeability.
  • Enzymatic Inhibition : Test inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via kinetic assays.
  • Transcriptomics : RNA-seq of treated vs. untreated bacteria identifies dysregulated pathways (e.g., cell wall synthesis) .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to bacterial enzymes (e.g., penicillin-binding proteins). Validate with MD simulations (GROMACS) to assess stability.
  • QSAR Studies : Corrogate substituent effects (e.g., methoxy position) with antimicrobial activity using CoMFA or CoMSIA .

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